REACTION_CXSMILES
|
B.C1COCC1.[CH:7]([O:10][CH2:11][C:12]1[N:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1)([CH3:9])[CH3:8]>Cl>[NH2:19][CH2:18][C:15]1[CH:16]=[N:17][C:12]([CH2:11][O:10][CH:7]([CH3:9])[CH3:8])=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OCC1=CC=C(C=N1)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
stir for 48 h
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the crude mixture in methanol
|
Type
|
FILTRATION
|
Details
|
filter through a SCX-2 column
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=NC(=CC1)COC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |